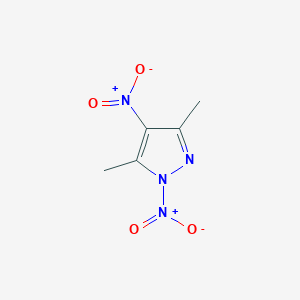
Osmium--ruthenium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium–ruthenium (1/1) is a compound consisting of equal parts osmium and ruthenium, both of which are members of the platinum group metals. These metals are known for their remarkable catalytic properties and resistance to corrosion. The combination of osmium and ruthenium in a 1:1 ratio results in a compound with unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of osmium–ruthenium (1/1) typically involves the fusion of osmium and ruthenium metals. One common method is the KOH/KNO₃ fusion, where the metals are fused in the presence of potassium hydroxide and potassium nitrate. This method is effective for dissolving the metals and forming the desired compound .
Industrial Production Methods: In industrial settings, osmium and ruthenium are often extracted from platinum ores. The metals are separated and purified through a series of chemical processes, including oxidative fusions and the use of complex halides. The resulting osmium and ruthenium are then combined in the desired ratio to produce osmium–ruthenium (1/1) .
Analyse Chemischer Reaktionen
Types of Reactions: Osmium–ruthenium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, osmium tetroxide (OsO₄) and ruthenium tetroxide (RuO₄) are both strong oxidizing agents that can react with organic compounds to form hydroxylated products .
Common Reagents and Conditions: Common reagents used in reactions with osmium–ruthenium (1/1) include perfluorocarboxylic acids, which react with hydridonitrosyl complexes of osmium and ruthenium to form various products . These reactions often occur under boiling conditions in solvents such as toluene or 2-methoxyethanol .
Major Products Formed: The major products formed from reactions involving osmium–ruthenium (1/1) include hydroxylated organic compounds, nitrosyl complexes, and various coordination compounds. These products are valuable in both research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Osmium–ruthenium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation. In biology and medicine, osmium and ruthenium complexes have shown promise as anticancer agents due to their ability to inhibit mitochondrial respiration and induce cell death in cancer cells . Additionally, osmium–ruthenium (1/1) is used in the development of nanomaterials for applications in catalysis and sensing .
Wirkmechanismus
The mechanism of action of osmium–ruthenium (1/1) in biological systems involves the inhibition of mitochondrial respiration. The compound interferes with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This results in oxidative stress and cell death . The molecular targets of osmium–ruthenium (1/1) include mitochondrial enzymes and DNA .
Vergleich Mit ähnlichen Verbindungen
Osmium–ruthenium (1/1) shares similarities with other platinum group metal compounds, such as ruthenium tetroxide and osmium tetroxide. its unique combination of osmium and ruthenium in a 1:1 ratio gives it distinct properties that make it more effective in certain applications. For example, osmium–ruthenium (1/1) has been shown to have enhanced cellular uptake and greater potency as an inhibitor of mitochondrial calcium uptake compared to its individual components .
List of Similar Compounds:- Ruthenium tetroxide (RuO₄)
- Osmium tetroxide (OsO₄)
- Ruthenium trichloride (RuCl₃)
- Osmium trichloride (OsCl₃)
- Ruthenium and osmium nitrosyl complexes
Eigenschaften
CAS-Nummer |
64418-20-8 |
|---|---|
Molekularformel |
OsRu |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
osmium;ruthenium |
InChI |
InChI=1S/Os.Ru |
InChI-Schlüssel |
GIDFDWJDIHKDMB-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Os] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


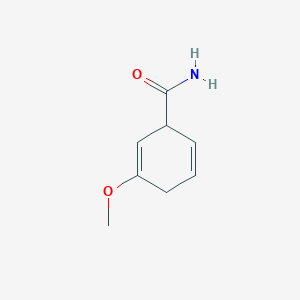

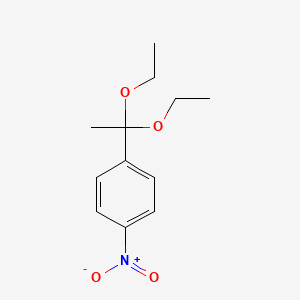
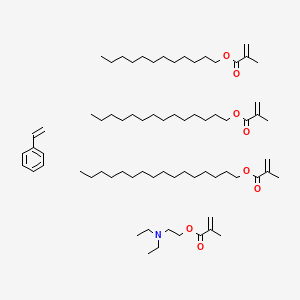

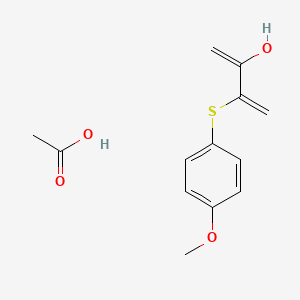



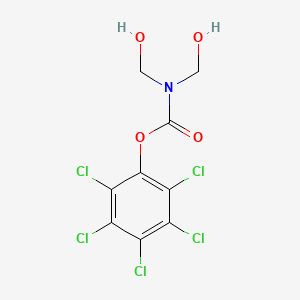

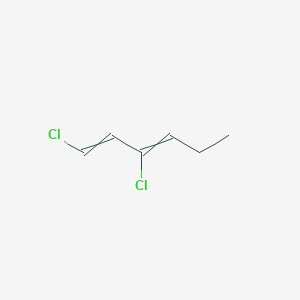
![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)
